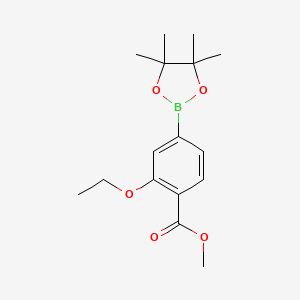![molecular formula C16H14ClFN2O3S B13359633 1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group, an oxopropan-2-yl moiety, and a methylthio-substituted nicotinate group
准备方法
The synthesis of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 2-Chloro-4-fluoroaniline Intermediate: This step involves the reaction of 2-chloro-4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 2-chloro-4-fluoroaniline.
Acylation Reaction: The 2-chloro-4-fluoroaniline is then acylated using a suitable acylating agent, such as acetic anhydride, to form the corresponding amide.
Coupling with Nicotinic Acid Derivative: The amide is then coupled with a methylthio-substituted nicotinic acid derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols, respectively.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, or anticancer agents.
Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways, providing insights into its potential therapeutic applications.
Industrial Applications: Its chemical properties make it suitable for use in the development of new materials, such as polymers or coatings, with specific desired properties.
作用机制
The mechanism of action of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to undergo various chemical reactions enables it to interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
相似化合物的比较
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
2-Chloro-4-fluorotoluene: This compound shares the chloro-fluoro-substituted phenyl group but lacks the oxopropan-2-yl and methylthio-nicotinate moieties, making it less versatile in chemical reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloro-fluoro-phenyl structure but includes a thiazole ring, which imparts different chemical and biological properties.
5-Amino-2-chloro-4-fluorobenzoic acid: This compound contains the chloro-fluoro-phenyl group and an amino group, making it useful in different synthetic and biological applications.
属性
分子式 |
C16H14ClFN2O3S |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-9(14(21)20-13-6-5-10(18)8-12(13)17)23-16(22)11-4-3-7-19-15(11)24-2/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
BDDRFVZRVAEOMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)OC(=O)C2=C(N=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
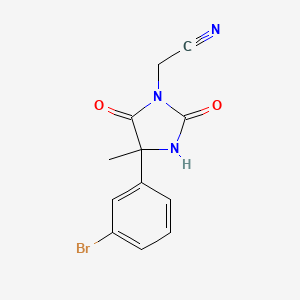

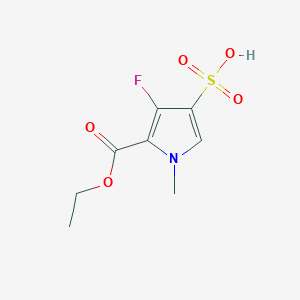
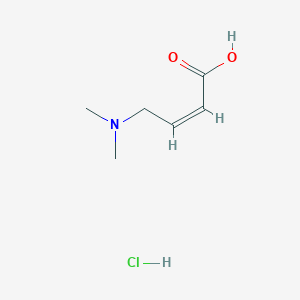
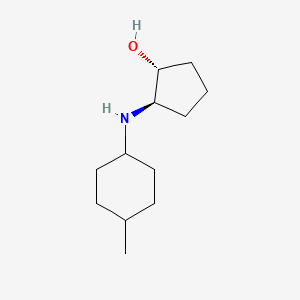
![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B13359609.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


